molecular formula C15H11NO B15067808 1-(Benzo[h]quinolin-4-yl)ethan-1-one CAS No. 646058-71-1

1-(Benzo[h]quinolin-4-yl)ethan-1-one

Cat. No.: B15067808
CAS No.: 646058-71-1
M. Wt: 221.25 g/mol
InChI Key: UYUHKSJRHGFLEZ-UHFFFAOYSA-N
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Description

1-(Benzo[h]quinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a benzo[h]quinoline moiety, which is a fused ring system consisting of a benzene ring and a quinoline ring, attached to an ethanone group. The unique structure of 1-(Benzo[h]quinolin-4-yl)ethanone makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(Benzo[h]quinolin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzophenone with acetic anhydride under acidic conditions to form the desired product. Another approach includes the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to yield the benzo[h]quinoline core, followed by acetylation to introduce the ethanone group .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

1-(Benzo[h]quinolin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

Scientific Research Applications

1-(Benzo[h]quinolin-4-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in studies investigating the biological activities of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Medicine: Research on 1-(Benzo[h]quinolin-4-yl)ethanone includes its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzo[h]quinolin-4-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the quinoline derivative.

Comparison with Similar Compounds

1-(Benzo[h]quinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the ethanone group but shares the quinoline core structure.

    2-Quinolone: A derivative with a carbonyl group at the 2-position, known for its antimicrobial properties.

    4-Hydroxyquinoline: A hydroxylated derivative with significant biological activity, including antibacterial and antifungal effects.

The uniqueness of 1-(Benzo[h]quinolin-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

646058-71-1

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-benzo[h]quinolin-4-ylethanone

InChI

InChI=1S/C15H11NO/c1-10(17)12-8-9-16-15-13-5-3-2-4-11(13)6-7-14(12)15/h2-9H,1H3

InChI Key

UYUHKSJRHGFLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=CC=CC=C3C2=NC=C1

Origin of Product

United States

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